Trans (2R,5R) C2-Symmetric Configuration Versus Cis Isomer
The trans (2R,5R) configuration of CAS 2366968-48-9 confers C2 molecular symmetry, a structural feature absent in the cis (2R,5S) isomer (CAS 157968-72-4) [1]. Trans-2,5-disubstituted pyrrolidines with C2 symmetry have been demonstrated to deliver excellent diastereoface selectivity as chiral auxiliaries in asymmetric Diels–Alder reactions, whereas the corresponding cis derivatives lack the requisite symmetry element for this function [1][2].
| Evidence Dimension | Molecular symmetry and chiral auxiliary capability |
|---|---|
| Target Compound Data | Trans (2R,5R) racemic – C2-symmetric; two identical hydroxymethyl substituents in a trans relationship |
| Comparator Or Baseline | Cis (2R,5S) isomer (CAS 157968-72-4) – non-C2-symmetric; hydroxymethyl groups in a cis relationship |
| Quantified Difference | Qualitative functional difference: C2 symmetry enables chiral auxiliary applications; cis isomer does not support the same facial selectivity |
| Conditions | Chiral auxiliary role in asymmetric Diels–Alder cycloaddition [1]; lipase-mediated resolution confirms trans geometry [2] |
Why This Matters
For procurement decisions, selecting the trans isomer ensures access to C2-symmetric chiral auxiliary chemistry; the cis isomer cannot substitute in these stereoselective transformations.
- [1] Kawanami, Y.; Katsuki, T.; Yamaguchi, M. Asymmetric Diels–Alder Reaction of Acrylamides Having trans-2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries. Bull. Chem. Soc. Jpn. 1987, 60 (11), 4190–4192. DOI: 10.1246/bcsj.60.4190. View Source
- [2] Sibi, M. P.; Lu, J. Synthesis of both enantiomers of C2 symmetric trans-2,5-bis(hydroxymethyl)pyrrolidine. Lipase mediated sequential kinetic resolutions. Tetrahedron Lett. 1994, 35 (28), 4915–4918. DOI: 10.1016/S0040-4039(00)73281-3. View Source
